Captopril Impurity D Identification: RP-HPLC Relative Retention Time and Pharmacopoeial Qualification
3-Bromo-2-methylpropionic acid is defined in the European Pharmacopoeia as Captopril EP Impurity D with a specified relative retention time of approximately 0.9 relative to the captopril principal peak under standard EP Captopril monograph HPLC conditions [1]. This chromatographic identity distinguishes it from other structurally related bromoacid impurities that may co-elute or exhibit different retention behavior, enabling reliable quantitative impurity tracking in API batch release testing .
| Evidence Dimension | Relative Retention Time (HPLC) |
|---|---|
| Target Compound Data | RRT ≈ 0.9 (relative to captopril) |
| Comparator Or Baseline | Captopril principal peak (RRT = 1.0) |
| Quantified Difference | RRT offset of ~0.1 |
| Conditions | European Pharmacopoeia Captopril monograph HPLC conditions |
Why This Matters
Procurement of certified Captopril EP Impurity D with documented RRT ensures analytical method validation compliance for ANDA submissions and QC batch release.
- [1] SynZeal. Captopril EP Impurity D Product Page. CAS 56970-78-6. View Source
